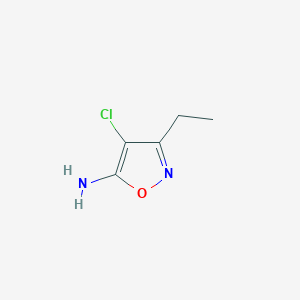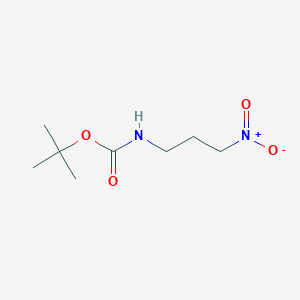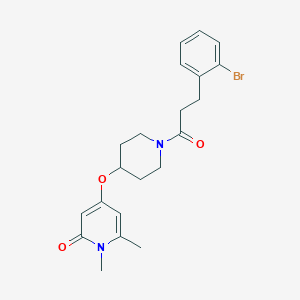
4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
Chemical Synthesis and Structural Analysis : The synthesis of Schiff and Mannich bases of isatin derivatives has been reported, showcasing the versatility of imine compounds in forming structurally diverse molecules. This synthesis pathway involves the transformation of ethyl imidate hydrochlorides into ethoxycarbonylhydrazones, followed by reactions leading to substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, demonstrating the chemical utility of such imine derivatives in creating compounds with potential pharmaceutical applications (Bekircan & Bektaş, 2008).
Cyclization Reactions : Research into cyclizations of dianions from 2-imino-1,2-diphenylethanone to oxazolines, oxazocines, and oxazonines highlights the reactivity of imine compounds in forming cyclic structures, which are core components in many biologically active molecules (Mehrotra, Singh, & Roy, 1985).
Novel Compound Formation : An unprecedented base-promoted cascade transformation of a pyrimidinone derivative into a novel tricyclic bis-diazepinone has been described, showcasing the potential of utilizing imine and similar compounds in synthesizing complex molecular structures with unique properties (Shutalev et al., 2008).
Mechanism of Action
Target of Action
Many heterocyclic compounds, such as imidazole derivatives, are known to have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their specific structure and functional groups .
Mode of Action
The mode of action of these compounds can vary widely. For example, some might inhibit a specific enzyme, thereby disrupting a critical biological process. Others might bind to a receptor and block or mimic the action of a natural ligand .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Many factors can influence these properties, including the compound’s size, polarity, and stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a critical enzyme, it could lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other substances that might interact with the compound .
Future Directions
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates the potential for future research and development of new drugs based on the imidazole scaffold.
Properties
IUPAC Name |
4-chloro-3-ethyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOZTNYOGKANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)



![N-(3-chlorophenyl)-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981563.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)

![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)




